Amino-PEG4-(CH2)3CO2H
Overview
Description
Amino-PEG4-(CH2)3CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
The terminal carboxylic acid of Amino-PEG4-(CH2)3CO2H can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Chemical Reactions Analysis
Amino-PEG4-(CH2)3CO2H is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
The molecular weight of Amino-PEG4-(CH2)3CO2H is 279.33 g/mol .Scientific Research Applications
“Amino-PEG4-(CH2)3CO2H” is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .
This compound is often used in the field of biochemical research . Its properties make it useful in a variety of applications, such as drug delivery, where it can be used to link drugs to carriers, or in the creation of complex biomolecules for research purposes .
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Drug Delivery Systems : The compound can be used to link drugs to carriers, enhancing the delivery of the drug to the target site . This is particularly useful in targeted cancer therapies, where the drug needs to be delivered directly to the tumor cells.
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Creation of Complex Biomolecules : The compound can be used in the creation of complex biomolecules for research purposes . This includes the synthesis of proteins, peptides, and other macromolecules.
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Protein and Peptide Conjugation : The compound can be used for protein and peptide conjugation . This is useful in the study of protein function and structure, as well as in the development of protein-based drugs.
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PROTACs Synthesis : “Amino-PEG4-(CH2)3CO2H” can be used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction.
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Biochemical Research : The compound is often used in biochemical research due to its reactivity with carboxylic acids, activated NHS esters, and carbonyls .
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Biopolymer and Synthetic Polymer Research : The compound is used in the research of biopolymers and synthetic polymers . It can be used to modify the properties of these polymers, or to create new polymers with specific characteristics.
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Drug Delivery Systems : The compound can be used to link drugs to carriers, enhancing the delivery of the drug to the target site . This is particularly useful in targeted cancer therapies, where the drug needs to be delivered directly to the tumor cells.
-
Creation of Complex Biomolecules : The compound can be used in the creation of complex biomolecules for research purposes . This includes the synthesis of proteins, peptides, and other macromolecules.
-
Protein and Peptide Conjugation : The compound can be used for protein and peptide conjugation . This is useful in the study of protein function and structure, as well as in the development of protein-based drugs.
-
PROTACs Synthesis : “Amino-PEG4-(CH2)3CO2H” can be used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction.
-
Biochemical Research : The compound is often used in biochemical research due to its reactivity with carboxylic acids, activated NHS esters, and carbonyls .
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Biopolymer and Synthetic Polymer Research : The compound is used in the research of biopolymers and synthetic polymers . It can be used to modify the properties of these polymers, or to create new polymers with specific characteristics.
Safety And Hazards
When handling Amino-PEG4-(CH2)3CO2H, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c13-3-5-17-7-9-19-11-10-18-8-6-16-4-1-2-12(14)15/h1-11,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUSPZHUYZRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)COCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG4-(CH2)3CO2H |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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